Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811641
InChI: InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

CAS No.:

Cat. No.: VC17811641

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol -

Specification

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol
Standard InChI InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3
Standard InChI Key PMZJCCKRGUOMEP-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C(C2CC2)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol consists of a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. A methyl group occupies the 4-position of the thiazole, while a hydroxymethyl-functionalized cyclopropyl moiety is attached to the 2-position. The cyclopropyl group introduces steric strain, which can influence conformational stability and interaction with biological targets. The compound’s InChI key (PMZJCCKRGUOMEP-UHFFFAOYSA-N) and SMILES notation (CC1=CSC(=N1)C(C2CC2)O) provide unambiguous representations of its connectivity and stereoelectronic properties.

Table 1: Molecular Descriptors of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

PropertyValue
Molecular FormulaC8H11NOS\text{C}_8\text{H}_{11}\text{NOS}
Molecular Weight169.25 g/mol
IUPAC Namecyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol
CAS No.Not publicly disclosed
Topological Polar Surface Area78.8 Ų (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol typically involves multi-step organic reactions. A common route begins with the formation of the thiazole core via cyclization of thioamides or thioureas with α-haloketones. For instance, 4-methylthiazole-2-carbaldehyde may serve as a precursor, undergoing nucleophilic addition with cyclopropylmagnesium bromide to introduce the cyclopropyl group. Subsequent reduction of the aldehyde to a hydroxymethyl group completes the synthesis.

In a related approach documented for analogous thiazole derivatives, the Corey–Chaykovsky reaction and Curtius rearrangement have been employed to construct cyclopropane rings adjacent to heterocycles . These methods emphasize the importance of protecting groups (e.g., Troc, Boc) to prevent undesired side reactions during functionalization .

Key Reaction Conditions

  • Cyclopropanation: Performed using cyclopropanealdehyde under reductive amination conditions (NaBH₄, THF/MeOH) .

  • Thiazole Ring Formation: Requires precise temperature control (60–90°C) and anhydrous solvents to avoid hydrolysis.

  • Deprotection Steps: Acidic (HCl) or basic (NaHCO₃) conditions selectively remove protecting groups without degrading the thiazole core .

CompoundBiological ActivityTarget
Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanolAntimicrobial (predicted)Penicillin-binding proteins
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamineNeuroactive (GABA modulation)GABAₐ receptors
4-Methyl-2-(trifluoromethyl)thiazoleAntifungalLanosterol demethylase

Applications in Medicinal Chemistry

Drug Discovery and Optimization

The compound’s scaffold serves as a versatile building block for structure-activity relationship (SAR) studies. Modifications to the cyclopropyl group or thiazole substituents can fine-tune pharmacokinetic properties such as solubility and metabolic stability. For instance, fluorination of the cyclopropane ring may enhance blood-brain barrier penetration, enabling central nervous system (CNS) drug development .

Industrial Synthesis Challenges

Large-scale production faces hurdles in controlling stereochemistry during cyclopropanation. Continuous flow reactors and microwave-assisted synthesis have been proposed to improve yield and reproducibility. Additionally, purification via high-performance liquid chromatography (HPLC) is critical to isolate enantiomerically pure forms, which are often required for pharmaceutical applications .

Future Research Directions

Unresolved Questions

  • Metabolic Fate: The compound’s hepatic metabolism and potential toxicity profiles remain uncharacterized.

  • Target Identification: High-throughput screening is needed to identify specific protein targets.

  • Formulation Strategies: Nanoparticle encapsulation could address solubility limitations for in vivo delivery.

Collaborative Opportunities

Interdisciplinary efforts combining computational chemistry (e.g., molecular docking) and synthetic biology (e.g., enzymatic catalysis) may accelerate the development of derivatives with enhanced efficacy and safety.

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